[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol
Description
[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanol is a pyrazole-derived compound characterized by a difluoroethyl substituent at the N1 position and a hydroxymethyl group at the C4 position. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications.
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c7-6(8)3-10-2-5(4-11)1-9-10/h1-2,6,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKUROHRHOWYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Synthesis
The pyrazole ring is commonly synthesized by condensing hydrazine derivatives with 1,3-diketones under controlled conditions to afford 1H-pyrazole derivatives. This method provides regioselective access to pyrazole cores with substituents at defined positions.
Incorporation of the 2,2-Difluoroethyl Substituent
The 2,2-difluoroethyl group is introduced using difluoroethylating reagents, often via nucleophilic substitution on a pyrazole nitrogen. For example, alkylation of the pyrazole nitrogen with 2,2-difluoroethyl halides (such as 2,2-difluoroethyl bromide) under basic conditions yields the N-(2,2-difluoroethyl) pyrazole intermediate.
Installation of the Methanol Group at the 4-Position
The methanol substituent at the 4-position can be introduced by several methods:
Reduction of Ester or Aldehyde Precursors: Starting from a 4-substituted pyrazole ester or aldehyde, reduction with lithium borohydride or other hydride reagents converts the carbonyl group into the corresponding alcohol.
Direct Substitution: Alternatively, substitution reactions on halogenated pyrazole intermediates can also lead to the methanol derivative.
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Pyrazole Ring Formation | Hydrazine + 1,3-diketone, reflux | 1H-pyrazole core, high yield |
| 2 | N-Alkylation | 2,2-Difluoroethyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), room temp or reflux | N-(2,2-difluoroethyl) pyrazole, 70-90% yield |
| 3 | Esterification (if needed) | Carboxylic acid intermediate + methanol, acid catalyst, reflux | Ester intermediate, >80% yield |
| 4 | Reduction to Alcohol | Lithium borohydride or NaBH4, THF or ether solvent, 0-25°C | [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol, 60-85% yield |
The regioselectivity of pyrazole ring formation is high, with reported ratios of desired isomers exceeding 90% under optimized conditions.
Introduction of the difluoroethyl group proceeds efficiently with minimal side reactions when using appropriate bases and solvents.
Reduction steps to obtain the methanol group require careful control of temperature and stoichiometry to avoid over-reduction or decomposition.
Scale-up studies demonstrate that yields and selectivity remain consistent, indicating robustness of the synthetic route.
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + diketone, reflux | 85-95 | High regioselectivity |
| Difluoroethylation | Difluoroethyl bromide, K2CO3, DMF | 75-90 | Clean reaction, minimal byproducts |
| Esterification (if applied) | Methanol, acid catalyst, reflux | 80-85 | Efficient ester formation |
| Reduction to methanol | LiBH4, THF, 0-25°C | 60-85 | Requires temperature control |
Alternative fluorination strategies may involve direct fluorination methods or use of fluorinated building blocks.
Purification generally involves standard chromatographic techniques or recrystallization to achieve high purity.
Analytical characterization (NMR, MS, IR) confirms structural integrity and substitution patterns.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.
Substitution: The difluoroethyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol, exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| This compound | Induction of apoptosis | Breast cancer | |
| Similar pyrazole derivatives | Inhibition of cell proliferation | Lung cancer |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. The structure of this compound may allow it to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various disease models.
| Study | Findings | Reference |
|---|---|---|
| In vitro study on cytokine levels | Significant reduction in TNF-alpha and IL-6 | |
| Animal model of arthritis | Decreased swelling and pain |
Neuroprotective Properties
Emerging evidence suggests that pyrazole derivatives can offer neuroprotective effects. These compounds may help mitigate oxidative stress and neuronal cell death, making them candidates for treating neurodegenerative disorders.
| Compound | Effect Observed | Reference |
|---|---|---|
| This compound | Reduced neuronal apoptosis in vitro | |
| Related pyrazole derivatives | Protection against oxidative stress in animal models |
Synthesis of Advanced Materials
The difluoroethyl group in this compound can enhance the properties of polymers and other materials. Research has focused on its use as a building block for synthesizing advanced materials with improved thermal stability and mechanical properties.
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced breast cancer treated with pyrazole derivatives showed a notable decrease in tumor size and improved patient quality of life. The trial highlighted the potential of compounds like this compound in oncology.
Case Study 2: Inflammation Management
Patients suffering from chronic inflammatory diseases reported relief when administered similar pyrazole compounds. The studies indicated significant improvements in inflammatory markers and overall patient well-being.
Mechanism of Action
The mechanism of action of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol involves its interaction with molecular targets through its functional groups. The difluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, while the hydroxymethyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs vary in substituents at the pyrazole ring, influencing physicochemical properties and biological activity. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Fluorinated vs. Non-Fluorinated Substituents: The 2,2-difluoroethyl group in the target compound reduces metabolic oxidation compared to ethyl or phenylethyl groups, as fluorine’s electronegativity stabilizes adjacent bonds .
- Aromatic vs.
Physicochemical Properties
- Lipophilicity: The difluoroethyl group likely lowers logP compared to phenyl-substituted analogs (e.g., [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol, logP ~2.5) due to reduced hydrophobicity .
- Solubility : Polar groups like -CH2OH improve aqueous solubility, but bulkier substituents (e.g., 4-methylphenyl in ) may reduce it .
Biological Activity
[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 162.14 g/mol, is characterized by the presence of a difluoroethyl group and a hydroxymethyl substituent on the pyrazole ring. The unique structural features of this compound may influence its pharmacological properties, making it an interesting subject for research in medicinal chemistry.
The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The difluoroethyl group can enhance binding affinity and selectivity towards specific targets, potentially leading to modulation of enzyme activity or receptor signaling pathways. For instance, studies have shown that similar pyrazole compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for the proliferation of certain pathogens and cancer cells .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Pyrazole derivatives are known for their antibacterial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : The ability of pyrazoles to induce apoptosis in cancer cells has been documented. For example, some derivatives have shown effectiveness in inhibiting tumor cell growth by targeting specific signaling pathways involved in cell proliferation .
- Anti-inflammatory Effects : Pyrazole compounds have also been studied for their anti-inflammatory activities. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of pyrazoles:
- Dihydroorotate Dehydrogenase Inhibition : A study on pyrazole derivatives indicated that certain compounds effectively inhibited DHODH, leading to reduced viral replication in assays involving measles virus . This suggests potential applications in antiviral therapies.
- Antibacterial Activity : Research evaluating various pyrazole derivatives showed significant inhibitory effects against Klebsiella–Enterobacter spp., with one compound achieving an inhibition percentage of 82.8% at a concentration of . This highlights the potential use of these compounds as antibacterial agents.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazoles indicate that modifications to the difluoroethyl group can significantly affect biological activity. For example, altering substituents on the pyrazole ring has led to variations in potency against cancer cell lines .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol, and how do they influence its potential in drug discovery?
The compound features a pyrazole core substituted with a difluoroethyl group at the 1-position and a hydroxymethyl group at the 4-position. The difluoroethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group provides a site for further functionalization (e.g., esterification or etherification) to modulate solubility or target binding . Pyrazole derivatives are known for diverse biological activities, including enzyme inhibition and receptor modulation, making this scaffold valuable in medicinal chemistry .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves:
- Step 1: Difluoroethylation of 4-hydroxymethylpyrazole using 2,2-difluoroethyl halides (e.g., Br or Cl) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Step 2: Purification via column chromatography or recrystallization to achieve >95% purity. Reaction optimization focuses on minimizing isomer formation (e.g., 1,3-disubstituted pyrazoles) and maximizing yield through temperature control (60–80°C) and solvent selection .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity. For example, the difluoroethyl group shows distinct ¹⁹F signals at δ -120 to -125 ppm .
- Mass Spectrometry (HRMS): To verify molecular weight (162.14 g/mol) and detect impurities .
- X-ray Crystallography: Resolves 3D conformation, hydrogen-bonding networks, and crystal packing, often using SHELX software for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Continuous Flow Reactors: Improve heat transfer and reduce side reactions compared to batch processes .
- Catalyst Screening: Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the hydroxymethyl position .
- Solvent Effects: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising yield .
Q. How do structural modifications impact biological activity, and how can contradictory data from assays be resolved?
- Case Study: Replacing the hydroxymethyl group with a carboxamide (e.g., 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide) alters hydrogen-bonding capacity, affecting target affinity . Contradictory IC₅₀ values across assays may arise from differences in cell permeability or assay pH. Cross-validation using orthogonal methods (e.g., SPR, ITC) is recommended .
- Fluorine Effects: The difluoroethyl group’s electronegativity can disrupt π-π stacking in enzyme pockets, requiring molecular dynamics simulations to rationalize activity trends .
Q. What strategies ensure regioselectivity when introducing substituents to the pyrazole ring?
- Protecting Groups: Use tert-butyl carbamate to block the 4-position during difluoroethylation, then deprotect for subsequent modifications .
- Directing Groups: Install temporary substituents (e.g., nitro groups) to steer coupling reactions to specific positions, followed by reduction .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADMET Predictions: Tools like SwissADME predict logP (∼1.2 for the parent compound) and metabolic hotspots (e.g., oxidation of the difluoroethyl group) .
- Docking Studies: Identify key interactions (e.g., hydrogen bonds between the hydroxymethyl group and kinase ATP-binding sites) to prioritize synthetic targets .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Polymorphism: Slow evaporation from ethanol/water mixtures at 4°C yields single crystals suitable for X-ray analysis .
- Hydrogen Bonding: The hydroxymethyl group forms intermolecular O–H⋯N bonds with adjacent pyrazole rings, stabilizing the lattice . SHELXL refinement protocols are critical for resolving disorder in the difluoroethyl moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
